Cas no 2306255-11-6 ((4R)-oxepan-4-ol)

(4R)-oxepan-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-Oxepanol, (4R)-
- (4R)-oxepan-4-ol
-
- インチ: 1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2/t6-/m1/s1
- InChIKey: XSVKOKYISGWZPQ-ZCFIWIBFSA-N
- ほほえんだ: O1CCC[C@@H](O)CC1
(4R)-oxepan-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM390736-250mg |
(4R)-oxepan-4-ol |
2306255-11-6 | 95%+ | 250mg |
$688 | 2023-03-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548542-1g |
(R)-oxepan-4-ol |
2306255-11-6 | 98% | 1g |
¥17149 | 2023-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-500MG |
(4R)-oxepan-4-ol |
2306255-11-6 | 95% | 500MG |
¥ 5,121.00 | 2023-03-16 | |
Chemenu | CM390736-100mg |
(4R)-oxepan-4-ol |
2306255-11-6 | 95%+ | 100mg |
$458 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-100MG |
(4R)-oxepan-4-ol |
2306255-11-6 | 95% | 100MG |
¥ 1,920.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-250mg |
(4R)-oxepan-4-ol |
2306255-11-6 | 95% | 250mg |
¥3075.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-100.0mg |
(4R)-oxepan-4-ol |
2306255-11-6 | 95% | 100.0mg |
¥1920.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-1g |
(4R)-oxepan-4-ol |
2306255-11-6 | 95% | 1g |
¥7682.0 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548542-500mg |
(R)-oxepan-4-ol |
2306255-11-6 | 98% | 500mg |
¥13720 | 2023-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-5G |
(4R)-oxepan-4-ol |
2306255-11-6 | 95% | 5g |
¥ 23,047.00 | 2023-03-16 |
(4R)-oxepan-4-ol 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
(4R)-oxepan-4-olに関する追加情報
Research Brief on (4R)-oxepan-4-ol and Compound 2306255-11-6: Recent Advances and Applications in Chemical Biology and Medicine
In recent years, the compound (4R)-oxepan-4-ol and its derivatives, including the specific compound identified as 2306255-11-6, have garnered significant attention in the field of chemical biology and medicinal chemistry. These molecules are of particular interest due to their unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential applications in drug development.
(4R)-oxepan-4-ol is a chiral oxepane derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its stereochemistry and functional group make it an attractive candidate for the development of novel pharmaceuticals. Recent studies have explored its use as a precursor in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory diseases. The compound 2306255-11-6, a derivative of (4R)-oxepan-4-ol, has shown promising activity in preclinical models, suggesting its potential as a lead compound for further drug development.
One of the key advancements in this area is the development of efficient synthetic routes for (4R)-oxepan-4-ol and its derivatives. Researchers have reported improved methods for the enantioselective synthesis of (4R)-oxepan-4-ol, which are critical for producing high-purity compounds for biological testing. These methods often involve catalytic asymmetric reactions, which provide high yields and excellent stereocontrol. The compound 2306255-11-6 has been synthesized using similar strategies, with modifications to enhance its pharmacological properties.
In terms of biological activity, recent studies have demonstrated that (4R)-oxepan-4-ol and its derivatives exhibit a range of effects, including modulation of enzyme activity and receptor binding. For example, 2306255-11-6 has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory conditions. Additionally, these compounds have been investigated for their neuroprotective effects, with some studies suggesting their utility in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The potential therapeutic applications of (4R)-oxepan-4-ol and 2306255-11-6 are further supported by pharmacokinetic and toxicological studies. Preliminary data indicate that these compounds have favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for their development as drugs. Moreover, toxicity studies have shown that they are well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses.
Despite these promising findings, challenges remain in the development of (4R)-oxepan-4-ol and 2306255-11-6 as therapeutic agents. One of the main hurdles is the need for further optimization of their chemical structures to improve potency and selectivity. Additionally, more extensive clinical trials are required to evaluate their safety and efficacy in humans. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial to overcoming these challenges and advancing these compounds toward clinical use.
In conclusion, (4R)-oxepan-4-ol and its derivative 2306255-11-6 represent exciting opportunities in the field of chemical biology and medicinal chemistry. Their unique structural features and promising biological activities make them valuable candidates for further research and development. Continued exploration of their synthetic routes, mechanisms of action, and therapeutic potential will likely yield significant contributions to the treatment of various diseases in the coming years.
2306255-11-6 ((4R)-oxepan-4-ol) 関連製品
- 1219913-99-1(N-4-({4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}sulfonyl)phenylacetamide)
- 1364890-03-8(Pyrrolidine, 4-fluoro-2-(3-fluorophenyl)-, (2R,4S)-)
- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)
- 929-12-4(4,4-Difluoro-3-butenylacetate)
- 2680725-50-0(3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid)
- 2171195-70-1(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)
- 2228261-80-9(3-{bicyclo2.2.1hept-5-en-2-yl}-2-methylpropanoic acid)
- 897464-72-1(N-(2-fluorophenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide)
- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 618419-38-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide)
